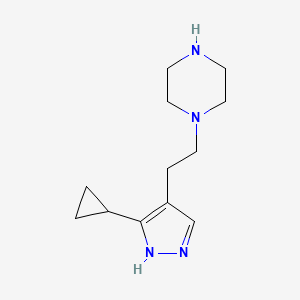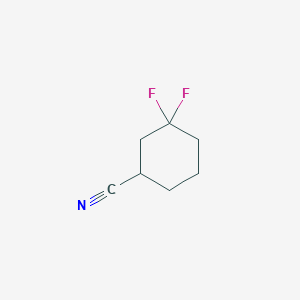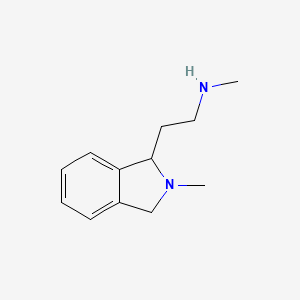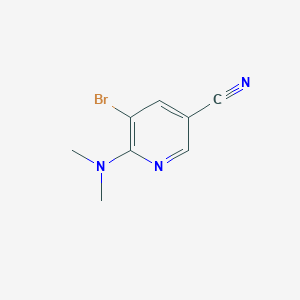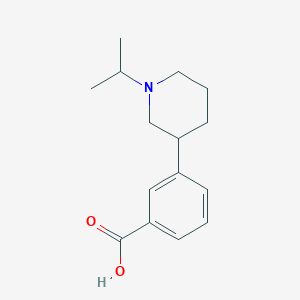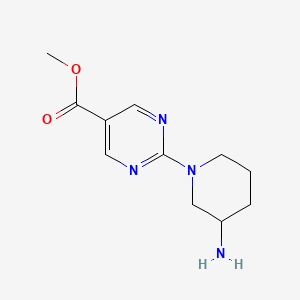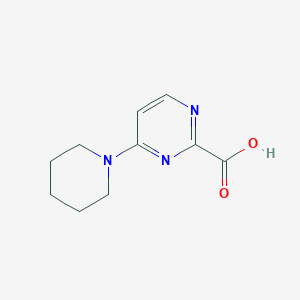![molecular formula C11H14N2O9 B1472519 1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid CAS No. 934743-11-0](/img/structure/B1472519.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid
Descripción general
Descripción
1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid is a naturally occurring modified nucleoside found in RNA. It plays a crucial role in RNA stability, folding, and other functions. This compound is a derivative of uridine, a nucleoside that is a component of RNA. The modification involves the addition of a carboxyhydroxymethyl group to the uridine molecule, which can significantly impact its biochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid can be achieved through various methods. One approach involves the α-hydroxylation of a 5-malonate ester derivative of uridine using selenium dioxide, followed by transformation to 5-carboxymethyluridine and finally into the corresponding methyl esters . Another method starts from a 5-formyluridine derivative, which undergoes hydrolysis of the imidate salt prepared in an acid-catalyzed reaction with methyl alcohol . Both methods effectively separate the diastereomers using preparative C18 reverse-phase high-performance liquid chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups attached to the uridine molecule, altering its biochemical properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include selenium dioxide for oxidation and methyl alcohol for acid-catalyzed reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions involving this compound include its diastereomers and other modified nucleosides. These products can have different biochemical properties and applications, depending on the specific modifications made to the uridine molecule .
Aplicaciones Científicas De Investigación
1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study RNA stability and folding. In biology, it plays a role in the regulation of RNA modifications and protein translation efficiency . In medicine, it is being investigated for its potential role in RNA-based therapies and as a biomarker for certain diseases . In industry, it can be used in the production of modified nucleosides for various applications.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid involves its interaction with small RNA molecules. It is regulated by enzymes such as ALKBH4, which promote the formation and metabolism of the compound . This interaction enhances protein translation efficiency and regulates RNA modifications, impacting various physiological functions .
Comparación Con Compuestos Similares
1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid is unique compared to other similar compounds due to its specific modification and its role in RNA stability and folding. Similar compounds include 5-methoxycarbonylhydroxymethyluridine and 5-carboxymethyluridine . These compounds share similar structures but differ in their specific modifications and biochemical properties.
List of Similar Compounds:- 5-Methoxycarbonylhydroxymethyluridine
- 5-Carboxymethyluridine
- 5-Methoxycarbonylmethyluridine
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O9/c14-2-5-6(16)7(17)11(3-15,22-5)13-1-4(9(19)20)8(18)12-10(13)21/h1,5-7,14-17H,2-3H2,(H,19,20)(H,12,18,21)/t5-,6-,7-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHXKGWSRNEDEP-OJKLQORTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2(C(C(C(O2)CO)O)O)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



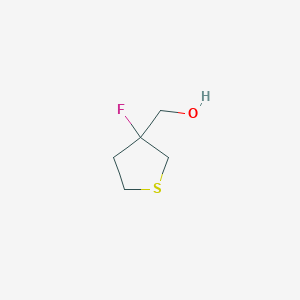
![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)


